REACTION_CXSMILES
|
[CH3:1][C:2]([C:5]1[N:6]=[C:7]([CH:10]2[CH2:15][CH2:14][N:13](CC3C=CC=CC=3)[CH2:12][CH2:11]2)[S:8][CH:9]=1)([CH3:4])[CH3:3].C([O-])([O-])=O.[K+].[K+].C(OC(Cl)=O)=C>>[CH3:4][C:2]([C:5]1[N:6]=[C:7]([CH:10]2[CH2:11][CH2:12][NH:13][CH2:14][CH2:15]2)[S:8][CH:9]=1)([CH3:1])[CH3:3] |f:1.2.3|
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Name
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4-(4-(1,1-Dimethylethyl)-2-thiazolyl)-1-phenylmethyl-piperidine
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Quantity
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4.8 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)C=1N=C(SC1)C1CCN(CC1)CC1=CC=CC=C1
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Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
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Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
C(=C)OC(=O)Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The mixture is stirred 2 hours at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
evaporated
|
Type
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CUSTOM
|
Details
|
The residue is partitioned between ethyl ether and water
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Type
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CUSTOM
|
Details
|
The ether phase is evaporated
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Type
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DISSOLUTION
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Details
|
the residue dissolved in 30 ml metnanol and 30 ml 20% aqueous hydrochloric acid
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Type
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TEMPERATURE
|
Details
|
The mixture is heated 1 hour at 60
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue is partitioned between aqueous NaOH and ether
|
Type
|
ADDITION
|
Details
|
The etner phase is treated with maleic acid
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)C=1N=C(SC1)C1CCNCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |